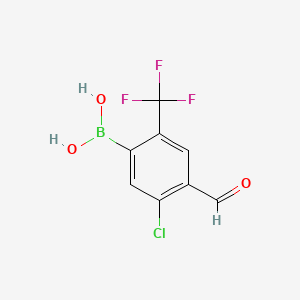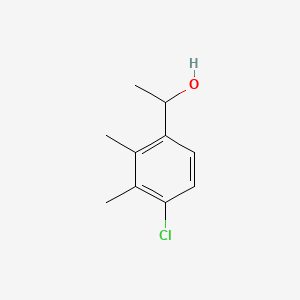
1-(4-Chloro-2,3-dimethylphenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chloro-2,3-dimethylphenyl)ethanol is an organic compound with the molecular formula C10H13ClO and a molecular weight of 184.67 g/mol . This compound is characterized by the presence of a chloro group and two methyl groups attached to a phenyl ring, along with an ethanol moiety. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Chloro-2,3-dimethylphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(4-chloro-2,3-dimethylphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in an ethanol solvent . The reaction typically occurs at room temperature and yields the desired alcohol product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation processes. This method utilizes a catalyst, such as palladium on carbon (Pd/C), to facilitate the reduction of the corresponding ketone under hydrogen gas at elevated pressures and temperatures .
化学反応の分析
Types of Reactions: 1-(4-Chloro-2,3-dimethylphenyl)ethanol undergoes various chemical reactions, including:
Reduction: As mentioned earlier, the reduction of the corresponding ketone to form the alcohol is a common reaction.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) in ethanol or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed:
Oxidation: 1-(4-Chloro-2,3-dimethylphenyl)ethanone.
Reduction: this compound.
Substitution: Methoxy derivatives of the original compound.
科学的研究の応用
1-(4-Chloro-2,3-dimethylphenyl)ethanol has several applications in scientific research:
作用機序
The mechanism of action of 1-(4-Chloro-2,3-dimethylphenyl)ethanol is primarily related to its chemical reactivity. The presence of the chloro group and the hydroxyl group allows it to participate in various chemical reactions, such as nucleophilic substitution and oxidation-reduction processes . These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in chemical synthesis.
類似化合物との比較
1-(4-Chlorophenyl)ethanol: Similar structure but lacks the additional methyl groups.
1-(2,3-Dimethylphenyl)ethanol: Similar structure but lacks the chloro group.
1-(4-Chloro-3-methylphenyl)ethanol: Similar structure but has only one methyl group.
Uniqueness: 1-(4-Chloro-2,3-dimethylphenyl)ethanol is unique due to the combination of the chloro group and two methyl groups on the phenyl ring. This specific arrangement imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activities .
特性
分子式 |
C10H13ClO |
|---|---|
分子量 |
184.66 g/mol |
IUPAC名 |
1-(4-chloro-2,3-dimethylphenyl)ethanol |
InChI |
InChI=1S/C10H13ClO/c1-6-7(2)10(11)5-4-9(6)8(3)12/h4-5,8,12H,1-3H3 |
InChIキー |
GIXWSVNKFZZXMY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1C)Cl)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


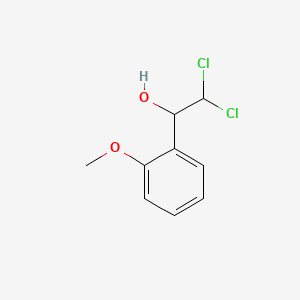
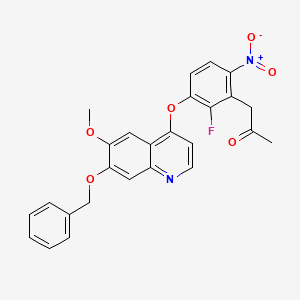
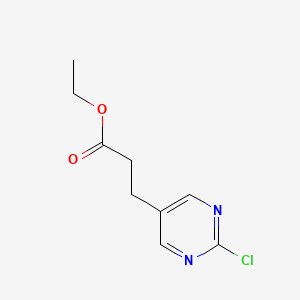
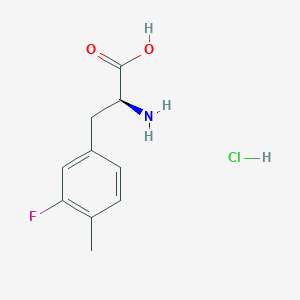
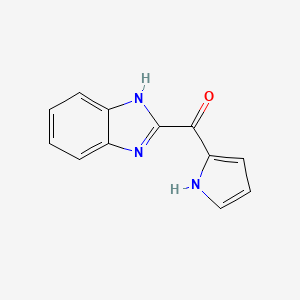

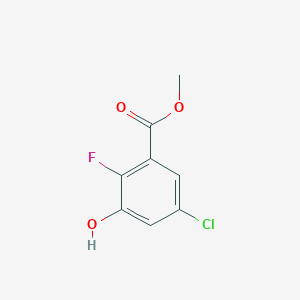


![Tert-Butyl 2-(5-(Ethoxycarbonyl)Imidazo[1,2-A]Pyridin-2-Yl)Morpholine-4-Carboxylate](/img/structure/B14031640.png)

![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-4-methyloxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14031651.png)

